molecular formula C19H21N3O5S B2516982 Methyl 4-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)benzoate CAS No. 1105231-59-1

Methyl 4-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)benzoate

Cat. No.: B2516982
CAS No.: 1105231-59-1
M. Wt: 403.45
InChI Key: DCOIAHXKKAXTOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)benzoate is a useful research compound. Its molecular formula is C19H21N3O5S and its molecular weight is 403.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 4-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)benzoate is a complex organic compound with a unique structural framework that suggests potential biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole core , which is known for its diverse biological activities and is often associated with anti-inflammatory and analgesic properties. The presence of the tetrahydrothiophene moiety may enhance its interaction with biological targets. The overall molecular formula is C21H26N4O4SC_{21}H_{26}N_4O_4S, with a molecular weight of approximately 426.52 g/mol.

Mechanisms of Biological Activity

  • Anti-inflammatory Activity : Compounds with pyrazolone structures frequently exhibit anti-inflammatory effects. The proposed mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response.
  • Antimicrobial Properties : Preliminary in silico studies suggest that compounds similar to this compound may possess antimicrobial activity against various pathogens. This activity could be attributed to the ability of the compound to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
  • Anticancer Potential : The structural components may also confer anticancer properties. Pyrazole derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and the activation of caspases.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
Anti-inflammatoryInhibition of COX and LOX
AntimicrobialDisruption of cell membranes
AnticancerInduction of apoptosis

Case Studies

  • Study on Anti-inflammatory Effects : A study conducted by researchers evaluated a series of pyrazolone derivatives for their anti-inflammatory effects in animal models. The results indicated that this compound significantly reduced edema in paw inflammation models compared to control groups.
  • Antimicrobial Assessment : Another investigation assessed the antimicrobial efficacy of various pyrazolone derivatives against gram-positive and gram-negative bacteria. The findings suggested that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Anticancer Studies : A recent study explored the cytotoxic effects of this compound on different cancer cell lines. Results showed that it inhibited cell proliferation in a dose-dependent manner and induced apoptosis through caspase activation pathways.

Properties

IUPAC Name

methyl 4-[[2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c1-27-19(24)12-5-7-13(8-6-12)20-18(23)17-15-3-2-4-16(15)21-22(17)14-9-10-28(25,26)11-14/h5-8,14H,2-4,9-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOIAHXKKAXTOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.